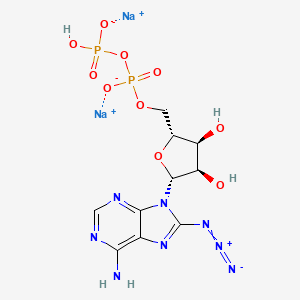

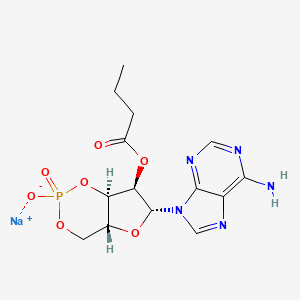

8-Azido-ADP (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Azido-ADP (disodium) is a chemical compound known for its role as a covalent-binding inhibitor of mitochondrial adenine nucleotide translocation. This compound is particularly significant in biochemical research due to its ability to cause irreversible inhibition of adenine nucleotide exchange in a light-dependent reaction . It is also utilized as a reagent in click chemistry, which involves copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

The synthesis of 8-Azido-ADP (disodium) involves several stepsThis process typically requires specific reaction conditions, such as the presence of light to induce the azide group to react . Industrial production methods are not extensively documented, but the compound is generally synthesized in controlled laboratory environments due to its specialized applications .

Chemical Reactions Analysis

8-Azido-ADP (disodium) undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound.

Substitution: The azido group can participate in substitution reactions, particularly in the presence of light.

Click Chemistry: The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are typically cycloaddition products, which are useful in various biochemical applications .

Scientific Research Applications

8-Azido-ADP (disodium) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: The compound is employed in studies involving mitochondrial function and adenine nucleotide translocation.

Medicine: Research involving 8-Azido-ADP (disodium) contributes to understanding mitochondrial diseases and developing potential therapeutic interventions.

Mechanism of Action

The mechanism of action of 8-Azido-ADP (disodium) involves its ability to inhibit mitochondrial adenine nucleotide translocation. This inhibition occurs through a light-dependent reaction that causes irreversible binding of the compound to the adenine nucleotide translocator. This binding prevents the normal exchange of adenine nucleotides, thereby affecting mitochondrial respiration . The molecular targets include the adenine nucleotide translocator, and the pathways involved are primarily related to mitochondrial function .

Comparison with Similar Compounds

8-Azido-ADP (disodium) can be compared with other azido-containing nucleotides, such as 8-azido-ATP and 8-azido-dATP. These compounds share similar photoreactive properties and are used in photoaffinity labeling and click chemistry . 8-Azido-ADP (disodium) is unique in its specific inhibition of adenine nucleotide translocation in mitochondria, which distinguishes it from other azido-nucleotides .

Similar compounds include:

8-Azido-ATP: Used in photoaffinity labeling and studies of ATP synthase.

8-Azido-dATP: Utilized in DNA-protein interaction studies.

Properties

Molecular Formula |

C10H12N8Na2O10P2 |

|---|---|

Molecular Weight |

512.18 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N8O10P2.2Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

VQCJTJSUNWWBJC-LGVAUZIVSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)